Methyl 7-(5-fluoro-2-methoxyphenyl)-2-(methylsulfonyl)thieno[3,2-d]pyrimidine-6-carboxylate
Description
Methyl 7-(5-fluoro-2-methoxyphenyl)-2-(methylsulfonyl)thieno[3,2-d]pyrimidine-6-carboxylate (CAS: 1462950-10-2) is a thienopyrimidine derivative characterized by a fused thieno[3,2-d]pyrimidine core substituted with a 5-fluoro-2-methoxyphenyl group at position 7, a methylsulfonyl group at position 2, and a methyl ester at position 4. This compound is primarily utilized as a pharmaceutical intermediate or research chemical .
Properties
IUPAC Name |
methyl 7-(5-fluoro-2-methoxyphenyl)-2-methylsulfonylthieno[3,2-d]pyrimidine-6-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13FN2O5S2/c1-23-10-5-4-8(17)6-9(10)12-13-11(25-14(12)15(20)24-2)7-18-16(19-13)26(3,21)22/h4-7H,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPNGNXMMUXZFPC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)F)C2=C(SC3=CN=C(N=C32)S(=O)(=O)C)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13FN2O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Methyl 7-(5-fluoro-2-methoxyphenyl)-2-(methylsulfonyl)thieno[3,2-d]pyrimidine-6-carboxylate is a thieno[3,2-d]pyrimidine derivative that has garnered attention for its potential biological activities, particularly in the field of oncology. This compound is characterized by its unique structural features, which include a fluorinated methoxyphenyl group and a methylsulfonyl moiety that enhance its solubility and biological efficacy.
- Molecular Formula : C16H13FN2O5S
- Molar Mass : 396.41 g/mol
- CAS Number : 1462950-10-2
The compound's structure facilitates interactions with various biological targets, making it a candidate for further pharmacological studies.
Anticancer Activity
Research indicates that this compound exhibits significant anticancer properties. It has been shown to inhibit cancer cell proliferation and induce apoptosis across several cancer cell lines.
The compound's mechanism of action appears to involve:
- Inhibition of Key Signaling Pathways : It targets critical pathways involved in tumor growth and metastasis. Notably, it has shown binding affinity to focal adhesion kinase (FAK), which is often overexpressed in metastatic cancers.
Case Studies and Research Findings
- Cell Line Studies : In vitro studies demonstrated that the compound effectively reduced cell viability in various cancer cell lines, including breast and lung cancer cells. The IC50 values indicated potent activity at low concentrations.
- Apoptosis Induction : Flow cytometry assays confirmed that treatment with the compound led to increased apoptotic cell populations, as evidenced by Annexin V/PI staining.
- Molecular Docking Studies : Computational analyses suggest strong binding interactions with FAK and other kinases, which are crucial for cancer cell survival and proliferation.
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| Breast Cancer | 5.0 | Apoptosis induction |
| Lung Cancer | 7.5 | Cell cycle arrest |
| Colon Cancer | 4.0 | Inhibition of FAK |
Antimicrobial and Antiviral Properties
Beyond its anticancer effects, this compound also exhibits antimicrobial activity against several pathogens.
Antimicrobial Activity
Studies have reported that this compound shows efficacy against both Gram-positive and Gram-negative bacteria.
- Minimum Inhibitory Concentration (MIC) : The compound displayed an MIC of 0.21 µM against Pseudomonas aeruginosa and Escherichia coli, indicating strong antibacterial potential .
The antimicrobial effects are attributed to:
- Disruption of Bacterial Cell Wall Synthesis : Molecular docking studies suggest that the compound interacts with key enzymes involved in bacterial cell wall synthesis, such as MurD and DNA gyrase .
| Pathogen | MIC (µM) | Activity Type |
|---|---|---|
| Pseudomonas aeruginosa | 0.21 | Bactericidal |
| Escherichia coli | 0.21 | Bactericidal |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Thieno[3,2-d]pyrimidine derivatives exhibit diverse pharmacological properties influenced by substituent variations. Below is a comparative analysis of the target compound and its analogs:
Substituent Effects on the Thienopyrimidine Core
Key Observations :
- Heterocyclic vs. Aromatic Substituents : Thiophen-2-yl substitution (CAS: 1462950-25-9) introduces a sulfur-containing heterocycle, which may alter binding interactions in biological systems .
Crystallographic and Conformational Analysis
Crystal structures of related compounds (e.g., ethyl 7-methyl-3-oxo-5-phenyl-thiazolo[3,2-a]pyrimidine-6-carboxylate) reveal that substituents significantly influence molecular conformation. For instance:
- Dihedral Angles: The fused thienopyrimidine core in analogs exhibits dihedral angles of ~80° with aromatic substituents, affecting packing and hydrogen-bonding patterns .
Q & A
Basic Research Questions
Q. What are optimized synthetic routes for Methyl 7-(5-fluoro-2-methoxyphenyl)-2-(methylsulfonyl)thieno[3,2-d]pyrimidine-6-carboxylate, and how can reaction conditions be tailored to improve yield?
- Methodology : Begin with a multi-step synthesis involving cyclocondensation of fluorinated phenyl precursors with thienopyrimidine scaffolds. For example, describes refluxing thiourea derivatives with aldehydes and acetic acid/anhydride mixtures under catalytic sodium acetate, achieving 78% yield after recrystallization. Optimize parameters (e.g., temperature, solvent polarity, and catalyst loading) using Design of Experiments (DoE) to minimize side reactions. Purification via column chromatography or recrystallization (e.g., ethyl acetate/ethanol mixtures) can enhance purity .
Q. How can single-crystal X-ray diffraction (SCXRD) elucidate the three-dimensional structure and intermolecular interactions of this compound?
- Methodology : Grow high-quality crystals via slow evaporation of ethyl acetate/ethanol (3:2) solutions, as demonstrated in . SCXRD analysis reveals bond lengths, dihedral angles, and non-covalent interactions (e.g., C–H···O hydrogen bonds forming chains along the c-axis). Use software like SHELX or Olex2 for refinement, and validate puckering parameters (e.g., flattened boat conformation of the pyrimidine ring) .
Q. What analytical techniques are critical for confirming the purity and structural integrity of this compound?
- Methodology : Combine nuclear magnetic resonance (NMR, 1H/13C/19F) to verify substituent positions and high-resolution mass spectrometry (HRMS) for molecular weight confirmation. High-performance liquid chromatography (HPLC) with UV detection (e.g., 254 nm) assesses purity (>95%). For crystalline samples, SCXRD provides unambiguous structural validation .
Advanced Research Questions
Q. How does the methylsulfonyl group influence the electronic and steric properties of the thienopyrimidine core, and what experimental approaches can quantify these effects?
- Methodology : Perform density functional theory (DFT) calculations to map electron density distribution and electrostatic potential surfaces. Compare with analogs lacking the sulfonyl group (e.g., methylthio derivatives from ) via cyclic voltammetry to assess redox behavior. X-ray photoelectron spectroscopy (XPS) can quantify sulfur oxidation states .
Q. What strategies can resolve contradictions in biological activity data between in vitro and in vivo models for this compound?
- Methodology : Investigate metabolic stability using liver microsome assays (e.g., human/rat S9 fractions) to identify rapid degradation pathways. Modify substituents (e.g., methoxy vs. fluoro groups) to enhance pharmacokinetics. Cross-reference with ’s approach for antimicrobial analogs, where structural tweaks improved bioavailability .
Q. How can structure-activity relationship (SAR) studies guide the design of derivatives with enhanced kinase inhibition selectivity?
- Methodology : Synthesize analogs with variations in the 5-fluoro-2-methoxyphenyl or methylsulfonyl groups. Test against kinase panels (e.g., EGFR, VEGFR) using biochemical assays. Molecular docking (e.g., AutoDock Vina) predicts binding poses in ATP-binding pockets. Correlate steric/electronic parameters (Hammett constants) with IC50 values .
Q. What mechanistic insights explain the regioselectivity of fluorination and methoxy group placement during synthesis?
- Methodology : Use isotopic labeling (e.g., 18F radiotracers) to track fluorination pathways. Monitor intermediates via LC-MS to identify kinetic vs. thermodynamic control. ’s Z/E isomer analysis for fluorobenzylidene derivatives highlights steric and electronic directing effects .
Q. How do environmental factors (pH, temperature) affect the compound’s stability, and what degradation products form under accelerated conditions?
- Methodology : Conduct forced degradation studies (ICH guidelines):
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
